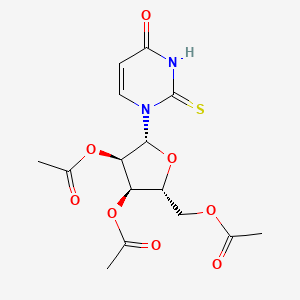

2',3',5'-Tri-O-acetyl-2-thiouridine

Description

BenchChem offers high-quality 2',3',5'-Tri-O-acetyl-2-thiouridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',5'-Tri-O-acetyl-2-thiouridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H18N2O8S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)/t10-,12-,13-,14-/m1/s1 |

InChI Key |

YKDNCFTUUKOENT-FMKGYKFTSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2',3',5'-Tri-O-acetyl-2-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-O-acetyl-2-thiouridine is a synthetic nucleoside analog that holds significant interest within the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring modified nucleoside 2-thiouridine (B16713), it serves as a valuable intermediate in the synthesis of various biologically active compounds and is investigated for its own potential therapeutic properties. This technical guide provides a comprehensive overview of 2',3',5'-Tri-O-acetyl-2-thiouridine, including its chemical properties, a detailed proposed synthesis, and its putative mechanism of action based on its classification as a nucleoside analog.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1] These molecules, which are structurally similar to endogenous nucleosides, can interfere with cellular and viral replication processes. 2',3',5'-Tri-O-acetyl-2-thiouridine is a modified pyrimidine (B1678525) nucleoside that belongs to this important class of compounds. The presence of the sulfur atom at the 2-position of the uracil (B121893) base and the acetyl protecting groups on the ribose sugar moiety confer unique chemical properties that are of interest for various applications.

Vendor information suggests that 2',3',5'-Tri-O-acetyl-2-thiouridine is classified as a purine (B94841) nucleoside analog with potential broad antitumor activity, targeting indolent lymphoid malignancies through mechanisms that may involve the inhibition of DNA synthesis and induction of apoptosis. The acetyl groups enhance its lipophilicity, which can improve cell membrane permeability, a crucial factor for the bioavailability of nucleoside-based drugs.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2',3',5'-Tri-O-acetyl-2-thiouridine and its Uridine Analog

| Property | 2',3',5'-Tri-O-acetyl-2-thiouridine | 2',3',5'-Tri-O-acetyluridine |

| CAS Number | 28542-31-6[2] | 4105-38-8[3] |

| Molecular Formula | C15H18N2O8S[2] | C15H18N2O9[3] |

| Molecular Weight | 386.38 g/mol [2] | 370.31 g/mol [3] |

| Appearance | - | White or almost white crystalline powder[3] |

| Melting Point | - | 130-132 °C[3] |

| Solubility | - | Soluble in DMSO, MeOH, DMF, DCM, EtOAc[4] |

| Storage Temperature | -20°C[5] | -20°C[3] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine is not explicitly published. However, a plausible synthetic route can be devised based on the well-established synthesis of 2-thiouridine followed by a general acetylation procedure for nucleosides.

Proposed Synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine

The proposed synthesis involves a two-step process:

-

Synthesis of 2-thiouridine: This can be achieved through the coupling of a silylated 2-thiouracil (B1096) with a protected ribofuranose, followed by deprotection.

-

Acetylation of 2-thiouridine: The hydroxyl groups of the ribose moiety of 2-thiouridine are then acetylated to yield the final product.

dot

Caption: Proposed synthetic workflow for 2',3',5'-Tri-O-acetyl-2-thiouridine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Thiouridine (Adapted from Vorbruggen Glycosylation) [6]

-

Silylation of 2-Thiouracil: 2-Thiouracil is refluxed with an excess of hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate (B86663) or chlorotrimethylsilane (B32843) in a suitable solvent like anhydrous pyridine (B92270) until a clear solution is obtained. The excess silylating agent and solvent are then removed under reduced pressure to yield the bis-silylated 2-thiouracil.

-

Coupling Reaction: The silylated 2-thiouracil is dissolved in an anhydrous solvent such as acetonitrile (B52724) or 1,2-dichloroethane. To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC).

-

Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting protected nucleoside is then deprotected by treatment with a solution of ammonia (B1221849) in methanol (B129727) at room temperature until the benzoyl groups are removed. The solvent is evaporated, and the crude 2-thiouridine is purified by column chromatography on silica (B1680970) gel.

Step 2: Acetylation of 2-Thiouridine

-

Acetylation Reaction: 2-Thiouridine is dissolved in anhydrous pyridine, and the solution is cooled in an ice bath. Acetic anhydride (B1165640) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual pyridine. The crude product is dissolved in a suitable organic solvent like ethyl acetate and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, 2',3',5'-Tri-O-acetyl-2-thiouridine, is purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

While specific biological data for 2',3',5'-Tri-O-acetyl-2-thiouridine is limited, its classification as a nucleoside analog provides a framework for its potential mechanism of action.[7] Nucleoside analogs typically exert their cytotoxic effects by interfering with nucleic acid synthesis and function.[1]

General Mechanism of Action of Nucleoside Analogs

-

Cellular Uptake: Nucleoside analogs are transported into the cell via nucleoside transporters.[7]

-

Metabolic Activation: Inside the cell, they are phosphorylated by cellular kinases to their active triphosphate forms.[7]

-

Inhibition of DNA/RNA Synthesis: The triphosphate analogs can then compete with their natural counterparts for incorporation into growing DNA or RNA chains by polymerases. This incorporation can lead to chain termination or the synthesis of dysfunctional nucleic acids.[7]

-

Induction of Apoptosis: The disruption of nucleic acid synthesis and function triggers cellular stress responses, ultimately leading to programmed cell death (apoptosis).[7]

dot

Caption: Putative intracellular signaling pathway for 2',3',5'-Tri-O-acetyl-2-thiouridine.

Applications in Research and Drug Development

2',3',5'-Tri-O-acetyl-2-thiouridine serves as a key building block in the synthesis of more complex and biologically active molecules. The acetyl groups act as protecting groups for the hydroxyl functions of the ribose moiety, allowing for selective modifications at other positions of the nucleoside.

The parent compound, 2-thiouridine, is a naturally occurring modified nucleoside found in the wobble position of some transfer RNAs (tRNAs), where it plays a role in the fidelity of translation.[6] This biological significance has spurred interest in the synthesis of 2-thiouridine and its derivatives for studies on RNA structure and function.

Furthermore, the structural similarities to known antiviral and anticancer agents suggest that 2',3',5'-Tri-O-acetyl-2-thiouridine and its derivatives are promising candidates for screening in drug discovery programs. The thio-modification can alter the electronic properties and hydrogen bonding capabilities of the nucleobase, potentially leading to enhanced or novel biological activities.

Conclusion

2',3',5'-Tri-O-acetyl-2-thiouridine is a valuable synthetic nucleoside analog with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific compound is sparse, its structural relationship to other well-studied nucleoside analogs allows for a reasoned understanding of its chemical properties, a plausible synthetic route, and a putative mechanism of action. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this and related thiouridine derivatives. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and biology of this intriguing molecule.

References

- 1. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 28542-31-6|(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. synthose.com [synthose.com]

- 5. amsbio.com [amsbio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 2',3',5'-Tri-O-acetyl-2-thiouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-O-acetyl-2-thiouridine is a modified nucleoside analog that holds potential in therapeutic research, particularly within the realms of antiviral and anticancer agent development. As a derivative of 2-thiouridine (B16713), a naturally occurring modified RNA base, its biological activities are of significant interest. The addition of acetyl groups to the ribose moiety enhances its lipophilicity, which can improve its cellular uptake and pharmacokinetic properties compared to its parent compound. This guide provides a comprehensive overview of the available technical information regarding the chemical properties, synthesis, and biological context of 2',3',5'-Tri-O-acetyl-2-thiouridine.

Chemical and Physical Properties

Detailed experimental data for the physicochemical properties of 2',3',5'-Tri-O-acetyl-2-thiouridine (CAS Number: 28542-31-6) are not extensively reported in publicly available literature. However, properties can be inferred from its structural analogues, 2',3',5'-Tri-O-acetyluridine and 2-thiouridine. The presence of the acetyl groups is expected to decrease the melting point and increase solubility in organic solvents compared to 2-thiouridine.

Table 1: General Chemical Information for 2',3',5'-Tri-O-acetyl-2-thiouridine

| Property | Value |

| CAS Number | 28542-31-6 |

| Molecular Formula | C₁₅H₁₈N₂O₈S |

| Molecular Weight | 386.38 g/mol |

| Canonical SMILES | CC(=O)OC[C@H]1--INVALID-LINK--N2C=CC(=O)NC2=S)OC(=O)C">C@HOC(=O)C |

| InChI Key | VOSWRYRYGCAHQU-PYJNHQTQSA-N |

Table 2: Reported Physical Properties of Structural Analogues

| Property | 2',3',5'-Tri-O-acetyluridine | 2-Thiouridine |

| CAS Number | 4105-38-8 | 20235-78-3 |

| Molecular Formula | C₁₅H₁₈N₂O₉ | C₉H₁₂N₂O₅S |

| Molecular Weight | 370.31 g/mol | 260.27 g/mol |

| Melting Point | 130-132 °C | 210-212 °C |

| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform | Soluble in DMSO, DMF; sparingly soluble in Ethanol |

Synthesis and Experimental Protocols

General Experimental Protocol: Acetylation of 2-Thiouridine

This protocol is a generalized procedure for the O-acetylation of nucleosides and can be adapted for the synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine.

Materials:

-

2-Thiouridine

-

Anhydrous Pyridine (B92270)

-

Acetic Anhydride (B1165640)

-

Methanol

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Dissolution: Dissolve 2-thiouridine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (a slight excess, typically 3.3 to 4 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quenching: Cool the reaction mixture again to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up:

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like DCM or EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 2',3',5'-Tri-O-acetyl-2-thiouridine.

Diagram 1: General Workflow for the Acetylation of 2-Thiouridine

Caption: General experimental workflow for the synthesis of 2',3',5'-Tri-O-acetyl-2-thiouridine.

Biological Context and Potential Mechanisms of Action

While specific signaling pathways involving 2',3',5'-Tri-O-acetyl-2-thiouridine are not well-documented, the biological activity of its parent compound, 2-thiouridine, provides significant insights into its potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted 2-thiouridine as a broad-spectrum antiviral agent against positive-strand RNA viruses, including Dengue virus and SARS-CoV-2.[1][2] The proposed mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1] As a nucleoside analog, 2-thiouridine is likely phosphorylated intracellularly to its triphosphate form, which can then be incorporated into the nascent viral RNA chain, leading to chain termination or increased mutagenesis. The acetylated form, 2',3',5'-Tri-O-acetyl-2-thiouridine, is expected to act as a prodrug, with the acetyl groups being cleaved by intracellular esterases to release 2-thiouridine. This enhances its cellular permeability and bioavailability.

Diagram 2: Proposed Antiviral Mechanism of Action

Caption: Proposed mechanism of antiviral activity for 2',3',5'-Tri-O-acetyl-2-thiouridine.

Anticancer Potential

Nucleoside analogs are a well-established class of anticancer agents. They can exert their cytotoxic effects through various mechanisms, including the inhibition of DNA and RNA synthesis and the induction of apoptosis. While the specific anticancer activity of 2',3',5'-Tri-O-acetyl-2-thiouridine has not been detailed, it is plausible that as a pyrimidine (B1678525) analog, it could interfere with nucleotide metabolism in rapidly proliferating cancer cells. Further research is required to elucidate its specific targets and efficacy in various cancer models.

Conclusion

2',3',5'-Tri-O-acetyl-2-thiouridine is a modified nucleoside with significant therapeutic potential, primarily stemming from the established antiviral properties of its parent compound, 2-thiouridine. The acetylation of the ribose moiety likely enhances its drug-like properties. However, a comprehensive understanding of its chemical and biological characteristics is hampered by the limited availability of specific experimental data. Further research is warranted to fully characterize this compound, including detailed physicochemical measurements, optimization of its synthesis, and elucidation of its specific molecular mechanisms of action in both viral and cancer contexts. This will be crucial for its future development as a potential therapeutic agent.

References

A Technical Guide to the Synthesis of 2-Thiouridine and its Acetylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-thiouridine (B16713) (s²U), a naturally occurring modified nucleoside critical for the structural integrity and function of transfer RNA (tRNA). Furthermore, it details the subsequent acetylation of 2-thiouridine, a common step in oligonucleotide synthesis to protect hydroxyl groups. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development in nucleic acid chemistry and therapeutics.

Introduction to 2-Thiouridine

2-Thiouridine is a sulfur-containing pyrimidine (B1678525) nucleoside found predominantly at the wobble position (position 34) of the anticodon loop in certain tRNAs, such as those for glutamic acid, glutamine, and lysine.[1] The presence of the sulfur atom at the C2 position significantly influences the sugar pucker conformation, favoring the 3'-endo state.[2][3] This conformational rigidity is crucial for stabilizing codon-anticodon interactions, thereby enhancing the accuracy and efficiency of protein translation.[1][4] Given its role in translational fidelity, the synthesis of 2-thiouridine and its derivatives is of significant interest for the development of novel RNA-based therapeutics and diagnostic tools.

Chemical Synthesis of 2-Thiouridine

The primary method for the chemical synthesis of 2-thiouridine is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected ribose sugar. This approach allows for the stereoselective formation of the desired β-anomer in high yields.

Synthesis Workflow: Vorbrüggen Glycosylation

The synthesis proceeds in several key stages: persilylation of 2-thiouracil (B1096), coupling with a protected ribofuranose, and subsequent deprotection to yield the final 2-thiouridine nucleoside.

Caption: Chemical synthesis workflow for 2-thiouridine.

Experimental Protocol: Synthesis of 2-Thiouridine

This protocol is adapted from established Vorbrüggen glycosylation procedures.[2]

Step 1: Persilylation of 2-Thiouracil

-

Suspend 2-thiouracil (1 equiv.) in hexamethyldisilazane (B44280) (HMDS).

-

Add a catalytic amount of ammonium (B1175870) sulfate.

-

Reflux the mixture for 16-20 hours until the solution becomes clear.

-

Remove excess HMDS under reduced pressure to yield the bis(trimethylsilyl) derivative of 2-thiouracil as an oil, which is used in the next step without further purification.

Step 2: Glycosylation

-

Dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1 equiv.) in a dry, aprotic solvent such as acetonitrile (B52724) or 1,2-dichloroethane (B1671644) under an inert atmosphere (e.g., Argon).

-

Add the silylated 2-thiouracil (1.2-1.5 equiv.).

-

Cool the mixture to 0°C and add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄), dropwise.[4]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel flash chromatography to obtain 2',3',5'-tri-O-benzoyl-2-thiouridine.

Step 3: Deprotection

-

Dissolve the purified benzoyl-protected 2-thiouridine in a solution of saturated methanolic ammonia (2 M NH₃ in MeOH).[2]

-

Stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel chromatography to yield pure 2-thiouridine.

Quantitative Data Summary

| Step | Key Reagents | Molar Ratio (to starting material) | Typical Yield | Reference |

| Persilylation | 2-Thiouracil, HMDS | 1 : Excess | Quantitative | [4] |

| Glycosylation | Silylated Uracil, Protected Ribose | 1.2 : 1 | ~90% (N-substituted) | [4] |

| Deprotection | Protected 2-Thiouridine, NH₃/MeOH | 1 : Excess | High | [2] |

Synthesis of Acetylated 2-Thiouridine Derivatives

Acetylation is a standard procedure to protect the 2'- and 3'-hydroxyl groups of the ribose moiety, which is a prerequisite for subsequent chemical manipulations, such as phosphoramidite (B1245037) synthesis for automated oligonucleotide production. A common method involves using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). For selective acetylation, protecting groups like dimethoxytrityl (DMT) are first applied to the 5'-hydroxyl group.

Synthesis Workflow: Acetylation of 2-Thiouridine

The workflow typically involves protection of the primary 5'-hydroxyl group, followed by acetylation of the secondary 2'- and 3'-hydroxyls.

Caption: Workflow for the acetylation of 2-thiouridine.

Experimental Protocol: Acetylation of 2-Thiouridine

This protocol first details the protection of the 5'-hydroxyl group, followed by acetylation.

Step 1: 5'-O-Dimethoxytritylation

-

Co-evaporate 2-thiouridine (1 equiv.) with dry pyridine twice to remove residual water.

-

Dissolve the dried 2-thiouridine in dry pyridine under an inert atmosphere.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.2 equiv.) portion-wise.[2]

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by adding methanol (B129727).

-

Remove the solvent in vacuo and purify the residue using flash chromatography to yield 5'-O-(4,4'-Dimethoxytrityl)-2-thiouridine. A yield of 70% can be expected.[2]

Step 2: 2',3'-O-Acetylation

-

Dissolve the 5'-O-DMT-2-thiouridine (1 equiv.) in dry pyridine under an inert atmosphere.[5]

-

Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (Ac₂O) (2.5-3.0 equiv.) dropwise.[5]

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Quench the reaction by adding methanol and co-evaporate with toluene (B28343) to remove pyridine.

-

Dilute the residue with an organic solvent (e.g., dichloromethane) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2',3'-di-O-acetyl-5'-O-DMT-2-thiouridine.

Quantitative Data Summary for Acetylation

| Step | Key Reagents | Molar Ratio (to starting nucleoside) | Typical Yield | Reference |

| 5'-OH Protection | 2-Thiouridine, DMT-Cl | 1 : 1.2 | ~70% | [2] |

| Acetylation | 5'-O-DMT-2-thiouridine, Ac₂O | 1 : 2.5-3.0 | High | [5] |

Biosynthesis of 2-Thiouridine

In biological systems, 2-thiouridine is synthesized via complex enzymatic pathways that utilize cysteine as the sulfur donor. These pathways are distinct in different domains of life. Understanding these pathways is relevant for professionals in drug development targeting microbial systems or studying human metabolic disorders.

-

MnmA Pathway (Bacteria): This pathway involves a cysteine desulfurase (IscS) that provides sulfur to a series of carrier proteins (TusA-E), culminating in the thiolation of tRNA by the MnmA enzyme.[1][6]

-

Ncs6/Urm1 Pathway (Eukaryotic Cytosol): In eukaryotes, the ubiquitin-related modifier 1 (Urm1) acts as a sulfur carrier, and Ncs6 is the key enzyme that modifies the tRNA.[1]

-

TtuA/TtuB Pathway (Thermophiles): Thermophilic organisms use the TtuA/TtuB system, where TtuB is a ubiquitin-like sulfur carrier.[1][7] TtuA, an iron-sulfur protein, catalyzes the final sulfur transfer.[7]

Caption: Simplified bacterial MnmA biosynthesis pathway.

Conclusion

The synthesis of 2-thiouridine and its acetylated derivatives is a well-established process crucial for advanced research in RNA biology and therapeutics. The Vorbrüggen glycosylation provides a reliable route to the core nucleoside, while standard protection and acetylation protocols enable its incorporation into synthetic oligonucleotides. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals aiming to work with this important modified nucleoside.

References

- 1. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The chemical synthesis of LNA-2-thiouridine and it’s influence on stability and selectivity of oligonucleotide binding to RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pnas.org [pnas.org]

Anticancer activity of purine nucleoside analogs like 2',3',5'-Tri-O-acetyl-2-thiouridine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the anticancer activity of a representative thiouracil derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) , due to the limited availability of specific anticancer data for 2',3',5'-Tri-O-acetyl-2-thiouridine in publicly accessible literature. While both compounds share a thiouracil core, their biological activities may differ. This document serves as an illustrative guide to the methodologies and potential mechanisms of action for this class of compounds.

Introduction

Purine and pyrimidine (B1678525) nucleoside analogs represent a cornerstone in the development of anticancer therapeutics. These agents, by mimicking endogenous nucleosides, can disrupt critical cellular processes such as DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.[3] 2-Thiouridine and its derivatives are a class of modified pyrimidine nucleosides that have garnered interest for their potential therapeutic properties. The incorporation of a sulfur atom at the C2 position of the uridine (B1682114) base can significantly alter the molecule's electronic properties, influencing its interaction with cellular machinery.[4]

This guide provides a detailed overview of the anticancer activity of a specific thiouracil derivative, Compound 3b, summarizing its cytotoxic effects on various cancer cell lines. Furthermore, it outlines the detailed experimental protocols for key assays used to assess the anticancer properties of such compounds and presents visual representations of experimental workflows and a generalized apoptotic signaling pathway, a common mechanism of action for nucleoside analogs.

Quantitative Data Presentation

The cytotoxic activity of Compound 3b and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line. The data is summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 3b | A375 | Melanoma | 1.1 ± 0.09 |

| C32 | Amelanotic Melanoma | 0.9 ± 0.07 | |

| DU145 | Prostate Cancer | 3.1 ± 0.21 | |

| MCF-7/WT | Breast Cancer | 2.9 ± 0.17 | |

| 2b | A375 | Melanoma | 10.1 ± 0.87 |

| C32 | Amelanotic Melanoma | 12.3 ± 1.01 | |

| DU145 | Prostate Cancer | > 50 | |

| MCF-7/WT | Breast Cancer | > 50 | |

| 4b | A375 | Melanoma | 8.7 ± 0.65 |

| C32 | Amelanotic Melanoma | 9.1 ± 0.78 | |

| DU145 | Prostate Cancer | 15.4 ± 1.23 | |

| MCF-7/WT | Breast Cancer | 11.2 ± 0.99 | |

| 4c | A375 | Melanoma | 6.5 ± 0.49 |

| C32 | Amelanotic Melanoma | 7.2 ± 0.55 | |

| DU145 | Prostate Cancer | 10.1 ± 0.89 | |

| MCF-7/WT | Breast Cancer | 9.8 ± 0.81 |

Data extracted from a study on 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anticancer activity of thiouridine analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals, resulting in a purple color.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the supernatant containing the floating cells.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates the general workflow for screening the anticancer activity of a compound.

Caption: General workflow for anticancer drug screening.

Generalized Apoptotic Signaling Pathway

The diagram below illustrates a simplified model of the intrinsic and extrinsic pathways of apoptosis, a common mechanism of action for many anticancer agents.

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

While specific data on the anticancer activity of 2',3',5'-Tri-O-acetyl-2-thiouridine remains elusive in the current literature, the analysis of related thiouracil derivatives, such as Compound 3b, provides a valuable framework for understanding the potential of this class of compounds. The presented data demonstrates that modifications to the thiouracil scaffold can yield potent and selective anticancer agents. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro evaluation of such compounds. Further research is warranted to synthesize and evaluate 2',3',5'-Tri-O-acetyl-2-thiouridine and other novel thiouridine analogs to fully elucidate their therapeutic potential and mechanisms of action in oncology. The exploration of their effects on specific signaling pathways will be crucial for the rational design of next-generation nucleoside-based anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Thiouridine in Codon-Anticodon Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical layer of regulation in protein synthesis, ensuring both efficiency and fidelity. Among the myriad of modifications, the presence of 2-thiouridine (B16713) (s²U) at the wobble position (position 34) of the anticodon loop in specific tRNAs, such as those for lysine, glutamine, and glutamate, plays a crucial role in the precise decoding of messenger RNA (mRNA). This technical guide provides an in-depth exploration of the function of 2-thiouridine in codon-anticodon recognition, detailing its structural impact, the thermodynamics of its interactions, and the biosynthetic pathways responsible for its formation. Furthermore, this guide outlines key experimental protocols for the study of s²U and presents signaling and logical pathways in a clear, visual format.

The Core Function of 2-Thiouridine in Translational Fidelity

The primary function of 2-thiouridine at the wobble position is to enhance the stability and specificity of codon-anticodon pairing. The substitution of an oxygen atom with a sulfur atom at the C2 position of the uridine (B1682114) ring introduces unique physicochemical properties that have profound effects on the structure and function of the tRNA anticodon loop.

Structural Impact:

The 2-thio modification restricts the conformational flexibility of the ribose sugar, favoring a C3'-endo pucker. This pre-organizes the anticodon loop into a rigid conformation that is optimal for binding to the ribosomal A-site.[1][2] This conformational rigidity is essential for preventing misreading of near-cognate codons, thereby maintaining the reading frame and ensuring the synthesis of the correct protein.[1]

Enhanced Codon Recognition:

2-thiouridine significantly enhances the binding affinity for codons ending in adenosine (B11128) (A) through stabilized Watson-Crick base pairing. While it can also recognize codons ending in guanosine (B1672433) (G), the interaction is less favorable, thus ensuring a preference for NNA codons over NNG codons where applicable.[3][4] This selective stabilization is a key factor in the accurate translation of the genetic code.

Quantitative Analysis of 2-Thiouridine's Impact

The stabilizing effect of 2-thiouridine on RNA duplexes has been quantified through various biophysical techniques. The following tables summarize key thermodynamic data from studies on model RNA oligonucleotides.

Table 1: Thermal Stability of RNA Duplexes Containing 2-Thiouridine

| Duplex | Modification | Tm (°C) | ΔTm (°C) | Reference |

| Gs²UUUC / GmAmAmAmCm | 2-thiouridine (s²U) | 30.7 | +11.7 | [2] |

| GUUUC / GmAmAmAmCm | Unmodified (U) | 19.0 | - | [2] |

| Gs⁴UUUC / GmAmAmAmCm | 4-thiouridine (s⁴U) | 14.5 | -4.5 | [2] |

| 9-bp RNA with central U:A | Unmodified (U) | 49.3 | - | [5] |

| 9-bp RNA with central s²U:A | 2-thiouridine (s²U) | 60.4 | +11.1 | [5] |

| 9-bp RNA with central U:U | Unmodified (U) | 35.5 | - | [5] |

| 9-bp RNA with central s²U:s²U | 2-thiouridine (s²U) | 49.3 | +13.8 | [5] |

Table 2: Thermodynamic Parameters of RNA Duplex Formation

| Duplex | Modification | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference |

| Gs²UUUC / GmAmAmAmCm | 2-thiouridine (s²U) | -4.8 | - | - | [2] |

| GUUUC / GmAmAmAmCm | Unmodified (U) | -2.8 | - | - | [2] |

| Gs⁴UUUC / GmAmAmAmCm | 4-thiouridine (s⁴U) | -2.2 | - | - | [2] |

| Duplex with U:A | Unmodified (U) | -7.77 | -50.7 | -42.9 | [3] |

| Duplex with s²U:A | 2-thiouridine (s²U) | -8.27 | -46.8 | -38.5 | [3] |

| Duplex with U:U | Unmodified (U) | -7.24 | -64.3 | -57.1 | [3] |

| Duplex with s²U:U | 2-thiouridine (s²U) | -8.14 | -55.0 | -46.9 | [3] |

Biosynthesis of 2-Thiouridine

The formation of 2-thiouridine is a complex enzymatic process that differs between prokaryotes and eukaryotes. These pathways involve a series of sulfur-relay systems.

Prokaryotic 2-Thiouridine Biosynthesis

In bacteria like E. coli, the biosynthesis of s²U at the wobble position involves a multi-enzyme "Tus" pathway. The process is initiated by the cysteine desulfurase IscS, which provides the sulfur atom. This sulfur is then transferred through a series of sulfur-carrier proteins (TusA, TusBCD, TusE) to the tRNA-modifying enzyme MnmA, which catalyzes the final thiolation of the uridine.

Eukaryotic 2-Thiouridine Biosynthesis

In eukaryotes, the biosynthesis of s²U is linked to the ubiquitin-like protein Urm1. The pathway involves the cysteine desulfurase Nfs1, the Urm1-activating enzyme Uba4, and the Tum1 protein, which acts as a sulfur carrier. The final thiolation is carried out by the Ncs2/Ncs6 complex.

Experimental Protocols

The study of 2-thiouridine's function relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines the general steps for the identification and quantification of 2-thiouridine and other modifications in tRNA.[1][6][7]

1. tRNA Isolation and Purification:

-

Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

Purify tRNA from the total RNA pool using anion-exchange chromatography or size-exclusion chromatography.

-

Assess the purity and integrity of the isolated tRNA using gel electrophoresis.

2. Enzymatic Hydrolysis of tRNA:

-

Digest the purified tRNA (typically 1-5 µg) to its constituent nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Inactivate the enzymes by heating at 95°C for 5 minutes.

-

Centrifuge the sample to pellet any denatured protein and collect the supernatant containing the nucleosides.

3. LC-MS/MS Analysis:

-

Separate the nucleosides using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of a volatile buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Couple the HPLC to a triple quadrupole mass spectrometer for detection and quantification.

-

Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions for each nucleoside, including 2-thiouridine.

4. Data Analysis:

-

Identify each modified nucleoside based on its retention time and specific mass transition.

-

Quantify the amount of each nucleoside by integrating the area under the peak in the chromatogram.

-

Normalize the abundance of modified nucleosides to the abundance of one of the four canonical nucleosides (A, C, G, U).

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the binding affinity of a tRNA to the ribosome.[8]

1. Preparation of Components:

-

Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).

-

Synthesize or purify the tRNA of interest, both in its unmodified and 2-thiouridine-modified forms. Radiolabel the tRNA (e.g., with ³²P) for detection.

-

Prepare a synthetic mRNA containing the codon of interest.

2. Binding Reaction:

-

Prepare a binding buffer containing Tris-HCl (pH 7.5), MgCl₂, NH₄Cl, and DTT. The optimal Mg²⁺ concentration should be determined empirically.

-

In a series of tubes, mix a constant, low concentration of the radiolabeled tRNA with increasing concentrations of ribosomes.

-

Add the mRNA to the reaction mixture.

-

Incubate the reactions at 37°C for 15-30 minutes to allow binding to reach equilibrium.

3. Filter Binding:

-

Prepare a nitrocellulose filter by soaking it in wash buffer (similar to binding buffer but with a lower Mg²⁺ concentration).

-

Filter each reaction mixture through the nitrocellulose filter under vacuum. Ribosome-tRNA complexes will be retained on the filter, while free tRNA will pass through.

-

Wash the filter with cold wash buffer to remove non-specifically bound tRNA.

4. Quantification and Data Analysis:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Plot the amount of bound tRNA as a function of the ribosome concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., the Langmuir isotherm).

In Vitro Translation Assay

This assay assesses the functional competence of a tRNA in protein synthesis.[9][10]

1. Preparation of the Translation System:

-

Prepare a cell-free extract (e.g., S30 extract from E. coli) or use a purified reconstituted translation system (PURE system).

-

Prepare a template mRNA encoding a reporter protein (e.g., luciferase or GFP) with codons that are read by the tRNA of interest.

-

Prepare aminoacylated tRNAs (charged tRNAs), including the 2-thiouridine-modified tRNA.

2. Translation Reaction:

-

Set up the translation reaction by combining the cell-free extract or PURE system components, the mRNA template, and a mixture of all 20 amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine).

-

Add the aminoacylated tRNA of interest to the reaction.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

3. Analysis of Translation Products:

-

Stop the reaction by adding a suitable inhibitor (e.g., RNase A).

-

Separate the synthesized proteins by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography or phosphorimaging.

-

Quantify the amount of protein synthesized to determine the efficiency of translation with the modified tRNA.

Logical and Signaling Pathways

The role of 2-thiouridine in codon-anticodon recognition can be visualized as a logical workflow that ensures translational fidelity.

Conclusion

The 2-thiouridine modification at the wobble position of tRNAs is a testament to the intricate mechanisms that have evolved to ensure the fidelity of protein synthesis. Its role in stabilizing the codon-anticodon interaction through conformational rigidity is well-supported by thermodynamic and structural data. Understanding the biosynthesis and function of 2-thiouridine not only provides fundamental insights into the process of translation but also opens avenues for the development of novel therapeutic strategies that target this crucial step in gene expression. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of tRNA modification and its impact on cellular function.

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 7. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Ubiquitous Thiolation: A Technical Guide to 2-Thiouridine Derivatives in tRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. Among the more than 100 known modifications, the introduction of a sulfur atom at the C2 position of uridine (B1682114), forming 2-thiouridine (B16713) (s²U) and its derivatives, plays a pivotal role in codon recognition and tRNA stability. These modifications are found across all domains of life, highlighting their fundamental importance in cellular function. This technical guide provides an in-depth exploration of the natural occurrence of 2-thiouridine derivatives in tRNA, their intricate biosynthetic pathways, and their significant biological roles. We present a summary of quantitative data, detailed experimental protocols for their analysis, and visual representations of the key enzymatic pathways to serve as a comprehensive resource for researchers in molecular biology, drug development, and related fields.

Natural Occurrence and Function of 2-Thiouridine Derivatives

The 2-thiouridine modification is predominantly found at two key positions within the tRNA molecule: the wobble position (34) of the anticodon loop and position 54 in the TΨC loop. The specific derivative and its location are crucial for its function.[1][2]

At the Wobble Position (34): The presence of a 2-thiouridine derivative at the wobble position is essential for accurate and efficient translation.[1][2] It restricts the conformational flexibility of the anticodon, ensuring proper codon-anticodon pairing and preventing misreading of the genetic code.[3] Several key derivatives have been identified at this position in different organisms:

-

5-methylaminomethyl-2-thiouridine (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U): Found in bacterial tRNAs for glutamine, lysine, and glutamic acid.[1]

-

5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U): The corresponding modification in the cytosol of eukaryotes.[1]

-

5-taurinomethyl-2-thiouridine (τm⁵s²U): A critical modification in mammalian mitochondrial tRNAs.[1] Deficiencies in this modification are linked to mitochondrial diseases such as MERRF (Myoclonic Epilepsy with Ragged-Red Fibers).[1]

At Position 54: In thermophilic organisms, such as Thermus thermophilus, 2-thioribothymidine (m⁵s²U or s²T) is found at position 54.[1][4] This modification is crucial for stabilizing the tertiary structure of tRNA, allowing these organisms to thrive at high temperatures.[4]

The functional importance of 2-thiouridine modifications extends to various cellular processes, including stress responses and virulence in bacteria.[5] Their essentiality in many organisms makes the biosynthetic pathways attractive targets for the development of novel antimicrobial agents.

Quantitative Data on 2-Thiouridine Derivatives

The quantification of 2-thiouridine modifications is essential for understanding their regulation and function. Various techniques, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and specialized gel electrophoresis, are employed for this purpose. The following tables summarize the known distribution of major 2-thiouridine derivatives.

| Derivative | Position in tRNA | Organism(s) | tRNA Species | Reference(s) |

| mnm⁵s²U | 34 (Wobble) | Bacteria (e.g., E. coli) | tRNAGln, tRNALys, tRNAGlu | [1] |

| cmnm⁵s²U | 34 (Wobble) | Bacteria (e.g., E. coli) | tRNAGln, tRNALys, tRNAGlu | [1] |

| mcm⁵s²U | 34 (Wobble) | Eukaryotic Cytosol | tRNAGln, tRNALys, tRNAGlu | [1] |

| τm⁵s²U | 34 (Wobble) | Mammalian Mitochondria | tRNALys, tRNAGlu, tRNAGln, tRNATrp, tRNALeu(UUR) | [1][5] |

| m⁵s²U (s²T) | 54 | Thermophilic Bacteria (e.g., T. thermophilus) | Most tRNAs | [1][4] |

Biosynthesis of 2-Thiouridine Derivatives

The biosynthesis of 2-thiouridine is a complex enzymatic process that involves the mobilization of sulfur from cysteine and its transfer to the target uridine residue in tRNA. Several distinct pathways have been elucidated in different domains of life.

Sulfur Mobilization: The Initial Step

In most organisms, the journey of the sulfur atom begins with the amino acid L-cysteine. Cysteine desulfurases, such as IscS in E. coli and Nfs1 in eukaryotes, catalyze the removal of sulfur from cysteine, forming a persulfide intermediate on the enzyme.[1][6] This activated sulfur is then transferred through a series of sulfur carrier proteins.

References

- 1. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Prebiotic Synthesis of 2-Thiouridine (B16713) and Its Derivatives

This technical guide provides a comprehensive overview of the prebiotic synthesis of 2-thiouridine and its key derivatives. It details the plausible geochemical pathways, experimental protocols, and quantitative data from seminal studies in the field of origins of life chemistry. The information presented is intended to support researchers in understanding the formation of these non-canonical nucleosides and their potential role in the emergence of the first genetic systems.

Introduction: The Role of Thionucleosides in Prebiotic Chemistry

The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. While significant progress has been made in the prebiotic synthesis of canonical ribonucleosides, recent studies have highlighted the potential importance of non-canonical nucleosides, such as 2-thiouridine. Sulfur-containing compounds were likely available on the primitive Earth, and their incorporation into nucleosides could have conferred unique properties to early nucleic acids. 2-Thiouridine and its derivatives are not only plausible products of prebiotic chemical networks but also serve as crucial intermediates in potential pathways leading to DNA building blocks, thus providing a direct link between the RNA and DNA worlds.[1][2][3] This guide explores the synthetic routes to 2-thiouridine and its subsequent transformation into key derivatives under prebiotically plausible conditions.

Prebiotic Synthetic Pathways

The synthesis of 2-thiouridine is part of a broader reaction network that can produce pyrimidine (B1678525) ribonucleosides.[3][4] The pathway begins with simple prebiotic feedstock molecules and proceeds through several key intermediates.

A plausible prebiotic synthesis pathway starts from ribo-aminooxazoline (RAO), which reacts with cyanoacetylene (B89716) to form α-anhydrocytidine.[3][4] Thiolysis of this intermediate, for instance in formamide, yields α-2-thiocytidine. This compound can then undergo UV-mediated photoanomerization to produce the β-anomer, 2-thiocytidine, which is a direct precursor to 2-thiouridine via hydrolysis.[3]

dot

Caption: Prebiotic pathway from RAO to 2-thiouridine and canonical pyrimidines.

Key Derivatives of 2-Thiouridine: Phosphorylation and Photoreduction

Once formed, 2-thiouridine can undergo further transformations to yield derivatives with significant prebiotic implications, including nucleotides for potential oligomerization and precursors to deoxyribonucleosides.

Phosphorylation of 2-Thiouridine

Phosphorylation is a critical step for the activation of nucleosides, enabling their incorporation into RNA polymers. Under prebiotic conditions, heating 2-thiouridine with phosphate (B84403) sources can lead to two primary outcomes:

-

5'-Phosphorylation: In hot formamide, 2-thiouridine can be converted to 2-thiouridine-5'-phosphate, a monomer suitable for prebiotic polymerization.[1][4]

-

Formation of 2,2'-Anhydro-2-thiouridine: Under different phosphorylation conditions, such as with sodium phosphate and ammonium (B1175870) chloride, 2-thiouridine preferentially forms 2,2'-anhydro-2-thiouridine.[1][4][5] This cyclization occurs via an intermediate 2',3'-cyclophosphate, which is then attacked by the nucleophilic 2-thio group.[4][5] This anhydro-derivative is a key intermediate on the path to deoxyribonucleosides.

dot

Caption: Divergent phosphorylation pathways of 2-thiouridine.

Photoreduction to 2'-Deoxy-2-thiouridine

The formation of 2,2'-anhydro-2-thiouridine is significant because it provides a direct prebiotic route to 2'-deoxynucleosides. Through a hydrogen sulfide-mediated photoreduction, 2,2'-anhydro-2-thiouridine is converted to 2'-deoxy-2-thiouridine.[1][2][3] This reaction establishes a plausible, non-enzymatic link between RNA and DNA building blocks, suggesting that components of both genetic systems could have coexisted on the early Earth.[3]

dot

Caption: Synthesis of 2'-deoxy-2-thiouridine and its subsequent conversions.

Quantitative Data Summary

The yields of these prebiotic reactions are crucial for assessing their plausibility. The following tables summarize the quantitative data reported in key studies.

Table 1: Synthesis of 2,2'-Anhydro Pyrimidine Nucleosides

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Thiouridine (8) | Phosphorylation, followed by alkaline phosphatase treatment | 2,2'-Anhydro-2-thiouridine (15a) | 50% | [4] |

| 2-Thiocytidine (5) | Phosphorylation, followed by alkaline phosphatase treatment | 2,2'-Anhydro-2-thiocytidine (21) | 43% |[4] |

Table 2: Conversion of Anhydropyrimidines to Purine (B94841) Deoxyribonucleoside Precursors

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Anhydrouridine (15) | 8-Mercaptoadenine (16) | MgCl₂, evaporation | N³-8,2'-Anhydro-thioadenosine (18) | 39% | [3] |

| α-Anhydrouridine (15) | 8-Mercaptoadenine (16) | MgCl₂, evaporation | N⁷-8,2'-Anhydro-thioadenosine (19) | 48% | [3] |

| α-Anhydrocytidine (12) | 8-Mercaptoadenine (16) | MgCl₂, evaporation | N³-8,2'-Anhydro-thioadenosine (18) | 26% | [3] |

| α-Anhydrocytidine (12) | 8-Mercaptoadenine (16) | MgCl₂, evaporation | N⁷-8,2'-Anhydro-thioadenosine (19) | 42% |[3] |

Table 3: Synthesis of Deoxyadenosine and Deoxyinosine from a Mixed System

| Process Steps | Starting Mixture | Final Products | Overall Yield (from 15) | Reference |

|---|---|---|---|---|

| 1. Tethered Glycosylation | 15, Cytidine (1), Uridine (2) | 18, 19, C, U | 18 (30%), 19 (50%) | [3] |

| 2. Photoreduction (H₂S) | Mixture from step 1 | dA (7), dI (9), C, U | - | [3] |

| 3. Nitrosation | Mixture from step 2 | dA (7), dI (9) | 6% each |[3] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings.

Protocol for the Synthesis of 2,2'-Anhydro-2-thiouridine (15a)

This protocol describes the formation of the anhydro-derivative under prebiotic phosphorylation conditions.[4][5]

-

Reaction Mixture Preparation: A mixture of 2-thiouridine (8), disodium (B8443419) phosphate (Na₂HPO₄), ammonium chloride (NH₄Cl), and ammonium bicarbonate (NH₄HCO₃) is prepared in water.

-

Evaporation and Heating: The aqueous solution is evaporated to dryness under reduced pressure.

-

Incubation: The resulting solid residue is heated at a constant temperature (e.g., 65 °C) for a specified period (e.g., several days).

-

Workup: The solid residue is redissolved in water.

-

Analysis: The product mixture is analyzed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of 2,2'-anhydro-2-thiouridine (15a) and its phosphorylated derivatives.[4] For yield determination, the crude mixture is often treated with alkaline phosphatase to dephosphorylate all species, and the final yield of 15a is quantified against an internal standard using NMR.[4]

Protocol for the Photoreduction of 2,2'-Anhydro-2-thiouridine

This protocol outlines the conversion of the anhydro-intermediate to a deoxynucleoside.[1][3]

-

Reaction Setup: A solution of 2,2'-anhydro-2-thiouridine (15a) is prepared in an aqueous buffer (e.g., sodium phosphate buffer at pH 7).

-

Addition of Reducing Agent: Sodium hydrosulfide (B80085) (NaSH) is added to the solution as the source of hydrogen sulfide.

-

UV Irradiation: The solution is irradiated with a UV lamp (e.g., at 254 nm) at room temperature for a set duration.

-

Quenching and Analysis: The reaction is monitored by HPLC. Upon completion, the mixture is analyzed by HPLC and NMR to confirm the formation of 2'-deoxy-2-thiouridine (11).

dot

Caption: General experimental workflows for synthesis and photoreduction.

Conclusion

The prebiotic synthesis of 2-thiouridine and its conversion to 2'-deoxy-2-thiouridine represent a robust and plausible pathway connecting RNA and DNA building blocks on the primitive Earth. The reactions proceed from simple precursors under geochemically relevant conditions, including phosphorylation and UV irradiation. The formation of these non-canonical nucleosides supports the idea of a heterogeneous genetic system at the dawn of life, where both ribo- and deoxyribonucleotides may have coexisted. The experimental protocols and quantitative data provided in this guide offer a foundation for further research into the role of sulfur in the origins of life and the development of novel nucleic acid-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Thiouridine Derivatives in tRNA of Thermophilic Bacteria

Audience: Researchers, scientists, and drug development professionals.

Core Content

1. Introduction: The Critical Role of 2-Thiouridine (B16713) in Thermoadaptation

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as the crucial adaptors that translate the genetic code into functional proteins. To perform this role with high fidelity, tRNAs must fold into a precise L-shaped tertiary structure. In thermophilic bacteria, which thrive at temperatures that would denature macromolecules from their mesophilic counterparts, tRNAs are heavily decorated with post-transcriptional modifications that confer enhanced structural stability.

Among the most vital of these modifications are 2-thiouridine (s²U) and its derivatives. These sulfur-containing nucleosides are predominantly found at two key locations: the wobble position (34) of the anticodon loop and position 54 in the T-loop. The introduction of a sulfur atom at the C2 position of the uridine (B1682114) base dramatically alters its physicochemical properties, reinforcing the tRNA structure and refining its decoding function. This guide provides a comprehensive overview of the structure, biosynthesis, and functional significance of 2-thiouridine derivatives in the tRNA of thermophilic bacteria, along with detailed experimental protocols for their study.

2. Structure, Location, and Function

The primary 2-thiouridine derivative found to be critical for thermal adaptation is 5-methyl-2-thiouridine (B1588163) (m⁵s²U), also known as 2-thioribothymidine (s²T).[1] This modification is particularly abundant at position 54 in the T-loop of tRNAs from extreme thermophiles like Thermus thermophilus.[1][2] The 2-thiolation level of this position increases in direct correlation with the cultivation temperature, highlighting its role in thermoadaptation.[1][2]

At the wobble position (34) of the anticodon, various 5-substituted 2-thiouridine derivatives, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U), are found.[1][3] These modifications are essential for accurate and efficient translation.[1][4]

The functional significance of the 2-thio modification stems from several key structural effects:

-

Conformational Rigidity: The sulfur atom at the C2 position stabilizes the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. This pre-organizes the anticodon loop for optimal codon binding and rigidifies the tRNA's elbow region, contributing to overall structural integrity.[5][6]

-

Enhanced Stacking Interactions: The 2-thio group improves base stacking, which further stabilizes the helical structures within the tRNA.[6]

-

Thermostability: The cumulative effect of increased conformational rigidity and enhanced stacking leads to a significant increase in the melting temperature (Tm) of the tRNA molecule. This prevents the tRNA from unfolding at the high growth temperatures of thermophiles.[1][6]

-

Codon Recognition Fidelity: At the wobble position, the s²U modification restricts the base pairing possibilities, primarily promoting recognition of adenosine (B11128) (A) in the third position of the codon and discriminating against guanosine (B1672433) (G), thereby reducing translational errors.[7][8][9] This enhanced fidelity is crucial for maintaining the integrity of the proteome under heat stress.

3. Biosynthesis of 2-Thiouridine Derivatives in Thermophiles

The biosynthesis of 2-thiouridine is a complex enzymatic process that involves the mobilization of sulfur from cysteine and its transfer to the target uridine residue in the tRNA. In thermophiles like Thermus thermophilus, the 2-thiolation of m⁵U54 (ribothymidine at position 54) follows a distinct pathway involving the TtuA, TtuB, and TtuC proteins, which is functionally related to eukaryotic ubiquitin-like systems.[1][2]

The key steps in this pathway are:

-

Sulfur Mobilization: A cysteine desulfurase (such as IscS or SufS) extracts sulfur from L-cysteine, forming a persulfide intermediate on the enzyme.[1]

-

Sulfur Carrier Activation: The small protein TtuB, which acts as a sulfur carrier, is activated by the ATPase TtuC. TtuC adenylates the C-terminal glycine (B1666218) of TtuB.[2]

-

Sulfur Transfer to Carrier: The activated TtuB is then thiocarboxylated, receiving the sulfur from the cysteine desulfurase.[2]

-

Final Thiolation: The tRNA 2-thiouridylase, TtuA, catalyzes the final transfer of the sulfur atom from the thiocarboxylated TtuB to the C2 position of the target uridine on the tRNA.[1][2]

This pathway is distinct from the sulfur-relay system involving Tus proteins (TusA, TusBCD, TusE) and the thiouridylase MnmA, which is used for s²U34 formation in mesophilic bacteria like E. coli.[10][11] Some Gram-positive bacteria, like Bacillus subtilis, utilize a more streamlined pathway consisting of a dedicated cysteine desulfurase (YrvO) that transfers sulfur directly to the thiouridylase MnmA.[10][12]

Data Presentation

Table 1: Effect of 2-Thiouridine Modification on RNA Duplex Stability

| RNA Duplex Sequence | Modification | Melting Temperature (Tₘ) in °C | Change in Tₘ (°C) vs. Unmodified | Reference |

| Gs²UUUC / GmAmAmAmCm | s²U at position 2 | 30.7 | +11.7 | [13] |

| GUUUC / GmAmAmAmCm | None (Uracil) | 19.0 | 0 | [13] |

| Gs⁴UUUC / GmAmAmAmCm | s⁴U at position 2 | 14.5 | -4.5 | [13] |

This table summarizes the significant stabilizing effect of a single 2-thiouridine substitution compared to the unmodified uridine and the destabilizing effect of a 4-thiouridine (B1664626) substitution in a model RNA duplex.

Table 2: Temperature-Dependent Abundance of m⁵s²U54 in Thermus thermophilus

| Cultivation Temperature (°C) | Molar % of m⁵s²U54 in total tRNA | Reference |

| 50 | Low / Undetectable | [1][2] |

| 75 | High / Near-stoichiometric | [1][2] |

| 80 | High / Near-stoichiometric | [14] |

This table illustrates the direct correlation between growth temperature and the level of 2-thiolation at position 54, underscoring its role in thermoadaptation.

Table 3: Kinetic Parameters for tRNA Aminoacylation

| tRNA Species | Modification at U34 | Relative Binding Affinity (Kₐ) to GlnRS | Reference |

| E. coli tRNA1Gln | cmnm⁵s²U (native) | 14x | [15] |

| E. coli tRNA1Gln | s²U (synthetic) | 10x | [15] |

| E. coli tRNA1Gln | U (unmodified) | 1x (baseline) | [15] |

This table shows that the 2-thio modification (s²U) alone enhances binding affinity to the aminoacyl-tRNA synthetase by 10-fold, with the full cmnm⁵ side chain providing an additional boost. This demonstrates the role of the modification in efficient protein synthesis.

Experimental Protocols

Protocol 1: Analysis of 2-Thiouridine by APM-Gel Electrophoresis

This method provides a semi-quantitative analysis of thiolated tRNA based on the specific retardation of sulfur-containing molecules in a polyacrylamide gel containing a mercury compound.

Methodology:

-

Total RNA Isolation: Extract total RNA from thermophilic bacterial cells using a standard method such as hot phenol-SDS extraction, followed by ethanol (B145695) precipitation.

-

APM Gel Preparation: Prepare a 10% polyacrylamide gel containing 8 M urea. During preparation, add [(N-acryloylamino)phenyl]mercuric chloride (APM) to a final concentration of 0.02 mg/mL.[16]

-

Sample Preparation: Resuspend 0.05 A₂₆₀ units of total RNA in a formamide-based loading buffer.[16] Heat the samples at 65°C for 5 minutes and then chill on ice.

-

Electrophoresis: Run the gel in TBE buffer at a constant voltage until the bromophenol blue dye reaches the bottom of the gel.

-

Staining and Visualization: Stain the gel with a fluorescent dye like ethidium (B1194527) bromide or SYBR Gold and visualize under UV light. Thiolated tRNAs will exhibit significantly retarded migration compared to their non-thiolated counterparts. The relative intensity of the shifted band can be used for semi-quantification.

Protocol 2: Quantification of 2-Thiouridine Derivatives by HPLC-MS

This protocol provides a robust quantitative analysis of the complete nucleoside composition of tRNA.

Methodology:

-

tRNA Isolation and Purification: Isolate total RNA as described above. Purify the tRNA fraction using anion-exchange chromatography or size-exclusion chromatography to remove rRNA and mRNA.

-

Enzymatic Hydrolysis:

-

Digest 1-5 µg of purified tRNA with Nuclease P1 (to hydrolyze phosphodiester bonds to 5'-mononucleotides) in a buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase (BAP) to the reaction to dephosphorylate the nucleoside monophosphates to nucleosides. Incubate at 37°C for an additional 2 hours.

-

-

Chromatographic Separation:

-

Inject the resulting nucleoside mixture onto a C18 reverse-phase HPLC column (e.g., ACQUITY UPLC Oligonucleotides BEH C18, 50 × 2.1 mm, 1.7 µm).[17]

-

Perform separation using a gradient of a mobile phase consisting of an ion-pairing agent (e.g., 15 mM triethylamine (B128534) and 400 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) in water) and an organic solvent like methanol.[17] Maintain the column at an elevated temperature (e.g., 60°C) to ensure proper separation.[17]

-

-

Detection and Quantification:

-

Couple the HPLC system to a photodiode array (PDA) detector and an electrospray ionization mass spectrometer (ESI-MS).

-

Identify nucleosides based on their characteristic retention times and mass-to-charge (m/z) ratios.

-

Quantify the amount of each nucleoside by integrating the peak area from the UV chromatogram and comparing it to a standard curve generated with known quantities of pure nucleoside standards.

-

Mandatory Visualizations

References

- 1. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]

- 2. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur‐containing cofactors | The EMBO Journal [link.springer.com]

- 3. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Abbreviated Pathway for Biosynthesis of 2-Thiouridine in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis Pathways of 2-Thiouridine Across Different Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathways of 2-thiouridine (B16713) (s²U), a critical modified nucleoside in transfer RNA (tRNA). The presence of s²U at the wobble position (position 34) of specific tRNAs, such as those for lysine, glutamic acid, and glutamine, is essential for accurate and efficient protein translation. This document details the diverse enzymatic strategies employed by bacteria, archaea, and eukaryotes to synthesize this vital modification, presenting a comparative analysis of the key enzymes, their mechanisms, and the associated sulfur relay systems. The guide also includes a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the biochemical routes and experimental workflows.

Introduction to 2-Thiouridine and its Significance

Post-transcriptional modifications of tRNA are crucial for their structure, stability, and function in decoding messenger RNA (mRNA). 2-thiouridine is a highly conserved modification that restricts the conformational flexibility of the anticodon loop, thereby enhancing the fidelity of codon recognition and preventing frameshifting during translation.[1][2] The biosynthesis of s²U involves intricate sulfur mobilization and transfer pathways, which are of significant interest for understanding fundamental cellular processes and for the development of novel therapeutic agents targeting these pathways.

Biosynthesis of 2-Thiouridine in Bacteria

In bacteria, the primary pathway for s²U biosynthesis involves a multi-protein sulfur relay system that culminates in the thiolation of uridine (B1682114) by the enzyme MnmA.

The MnmA-dependent Pathway in Escherichia coli

The canonical pathway in E. coli is a well-studied model for bacterial 2-thiouridine synthesis. It requires a cysteine desulfurase, a series of sulfur-trafficking proteins, and a final thiouridylase.[2]

The key steps are:

-

Sulfur Mobilization: The pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme IscS, a cysteine desulfurase, abstracts a sulfur atom from L-cysteine, forming a persulfide on a conserved cysteine residue and releasing L-alanine.[3][4]

-

Sulfur Relay System: The persulfide sulfur is then transferred through a dedicated relay system involving the proteins TusA, TusBCD, and TusE.[5][6] TusA accepts the sulfur from IscS and transfers it to the TusBCD complex, which in turn relays it to TusE.[5]

-

tRNA Thiolation: The thiouridylase MnmA binds the target tRNA and ATP. MnmA adenylates the C2 position of the uridine at the wobble position, creating an activated tRNA-AMP intermediate. The persulfide sulfur from TusE is transferred to a catalytic cysteine on MnmA, which then attacks the activated uridine, releasing AMP and forming 2-thiouridine.[2][7][8] Some recent evidence also suggests the involvement of a [4Fe-4S] cluster in the catalytic mechanism of MnmA.[2]

An Abbreviated Pathway in Bacillus subtilis